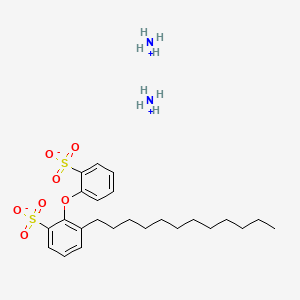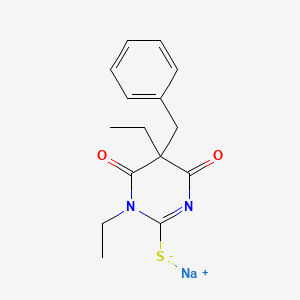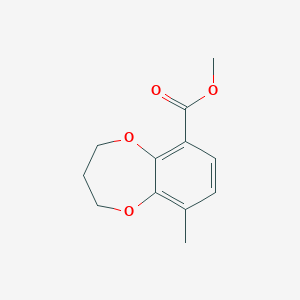
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) is a chemical compound with the molecular formula C12H14O4. It is known for its unique structure, which includes a benzodioxepin ring system.
Méthodes De Préparation
The synthesis of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Carboxylation: Introduction of the carboxylic acid group at the 6th position of the benzodioxepin ring.
Methylation: Methylation of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies investigate its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) can be compared with other similar compounds, such as:
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-: The non-methylated ester form.
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-ethyl-,ethylester: An ethyl ester analog.
The uniqueness of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) lies in its specific structural features and the resulting chemical properties, which differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 9-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-8-4-5-9(12(13)14-2)11-10(8)15-6-3-7-16-11/h4-5H,3,6-7H2,1-2H3 |
Clé InChI |
RROHLRMSQCHMOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C(=O)OC)OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
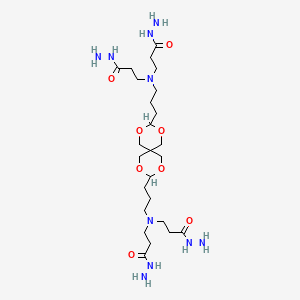
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
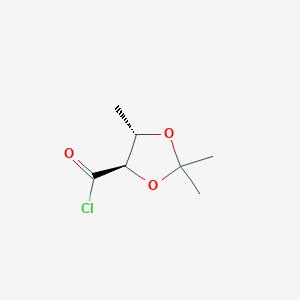
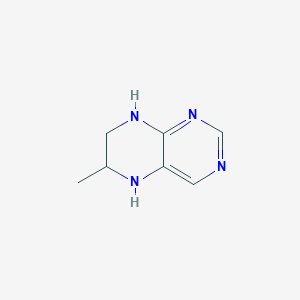
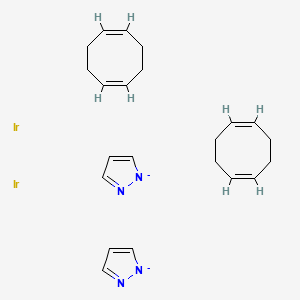

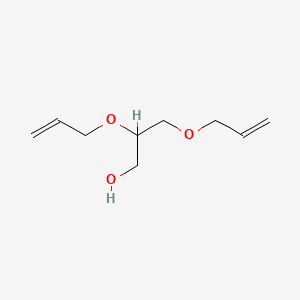
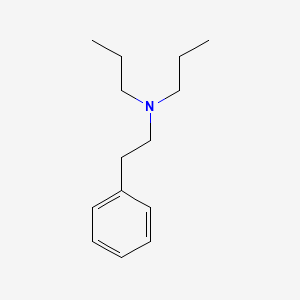
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

